molecular formula C21H28N4O B2443331 1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea CAS No. 2034287-26-6

1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea

Cat. No. B2443331
CAS RN: 2034287-26-6
M. Wt: 352.482
InChI Key: OKBBXCKTJOSSLT-UHFFFAOYSA-N
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Description

This compound is a urea derivative, containing a piperidine ring and a 2-methylpyridine (or picoline) moiety. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets . The piperidine ring is a common feature in many pharmaceuticals, as it can improve bioavailability . The 2-methylpyridine group could potentially participate in pi stacking interactions or serve as a hydrogen bond acceptor .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom . It also contains a 2-methylpyridine group, which is an aromatic ring with a nitrogen atom at the 1-position and a methyl group at the 2-position . The urea group consists of a carbonyl group (C=O) bonded to two amine groups (NH2) .


Physical And Chemical Properties Analysis

Without specific data, I can only speculate on the properties of this compound. It’s likely to be solid at room temperature, and its solubility would depend on the specific substituents present .

Scientific Research Applications

Ohmefentanyl Chemistry and Pharmacology

Ohmefentanyl, an analogue within the 4-anilidopiperidine class, shows unique activity tied to its stereochemistry, particularly in opioid receptor interactions. This review summarizes the evolution and pharmacological characterization of ohmefentanyl and its stereoisomers, highlighting their differing biological properties in vitro and in vivo. Such studies underline the importance of stereochemistry in biological activity, providing a context for investigating similar compounds (Brine et al., 1997).

Cytochrome P450 Isoform Inhibition

The review on cytochrome P450 (CYP) isoforms discusses the selectivity and potency of chemical inhibitors, which is crucial for understanding drug-drug interactions and metabolic pathways. This research could be relevant for compounds requiring specific metabolic profiling or for studying metabolic interactions with similar chemical structures (Khojasteh et al., 2011).

MTHFR Polymorphisms and Drug Personalization

This review emphasizes the significance of genetic polymorphisms in the MTHFR gene for the personalization of therapies involving antifolate and fluoropyrimidine-based drugs. Understanding such genetic influences is crucial for optimizing drug efficacy and safety, possibly relevant for compounds interacting with similar metabolic or genetic pathways (De Mattia & Toffoli, 2009).

Spiropiperidine Synthesis

A review covering the last 10 years of spiropiperidine synthesis offers insights into methodologies for constructing spiropiperidines, which are of interest in drug discovery due to their three-dimensional chemical space. This information could be relevant for developing synthetic strategies for related compounds (Griggs et al., 2018).

Methylene Blue and Fluorescent Properties

Methylene blue's role as a fluorophore in surgical settings and its CNS toxicity implications highlight the importance of understanding drug interactions that can precipitate serotonin toxicity. This review could provide a framework for considering safety and application potential in the development or research of related compounds (Gillman, 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Given its structure, it could potentially interact with biological targets through hydrogen bonding (via the urea group) or pi stacking interactions (via the 2-methylpyridine group) .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific toxicity data, it’s difficult to comment on the potential hazards .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its structure for better activity or selectivity, and investigating its pharmacokinetic properties .

properties

IUPAC Name

1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-17-15-20(8-12-22-17)25-13-9-19(10-14-25)16-24-21(26)23-11-7-18-5-3-2-4-6-18/h2-6,8,12,15,19H,7,9-11,13-14,16H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBBXCKTJOSSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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